

Triton X-301 chemical structure and characteristics

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Compound of Interest

Compound Name: Triton X-301

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Triton X-301: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, characteristics, and applications of **Triton X-301**, an anionic surfactant of significant interest in various scientific and pharmaceutical domains.

Core Characteristics and Chemical Identity

Triton X-301 is an anionic surfactant belonging to the Triton X series of detergents.^[1] Its defining feature is the presence of a negatively charged sulfate group at the terminus of its hydrophilic polyoxyethylene chain, which imparts its anionic character.^[1] This structural element distinguishes it from its nonionic counterpart, Triton X-100, which possesses a terminal hydroxyl group.^[1] The anionic nature of **Triton X-301** allows for strong electrostatic interactions, making it particularly effective in applications where such interactions are crucial.^[1]

The chemical identity of **Triton X-301** is systematically defined by its IUPAC name, sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate.^{[1][2]} It is registered under the CAS number 12627-38-2.^{[1][2]}

Chemical Structure

The molecular structure of **Triton X-301** consists of three primary components: a hydrophobic t-octylphenyl group, a hydrophilic polyethylene oxide chain, and an anionic sulfate group. This amphipathic nature, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, drives its surface-active properties.

Caption: Chemical structure of **Triton X-301**.

Physicochemical Properties

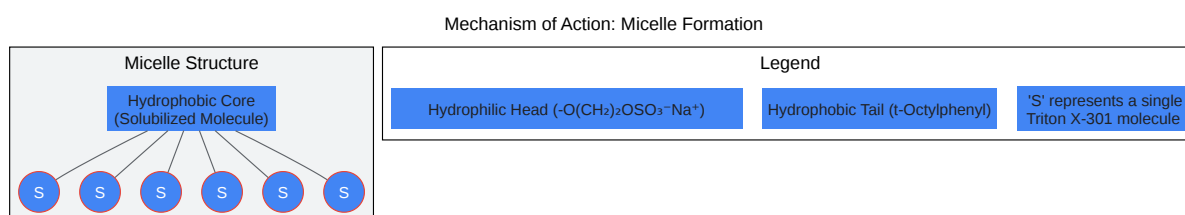
The utility of **Triton X-301** in various applications is dictated by its distinct physicochemical properties. A summary of these key characteristics is presented in the table below.

Property	Value	Reference
IUPAC Name	sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate	[1][2]
Synonyms	Alkyl aryl polyethoxy ethanol sodium sulfonate salt	[3]
CAS Number	12627-38-2	[1][2]
Molecular Formula	C ₁₆ H ₂₅ NaO ₅ S	[2][4]
Molecular Weight	352.4 g/mol	[1][2]
Critical Micelle Concentration (CMC)	0.22 - 0.24 mM	[1]
Appearance	Data not available for Triton X-301. For Triton X-100: Clear, colorless viscous liquid.	[5]
Density	Data not available for Triton X-301. For Triton X-100: ~1.07 g/cm ³	[5]
Hydrophile-Lipophile Balance (HLB)	Data not available for Triton X-301. For Triton X-100: 13.5	[6]
Solubility	Soluble in water.	

Note: Due to the limited availability of specific data for **Triton X-301**, the appearance, density, and HLB values for the closely related nonionic surfactant Triton X-100 are provided for approximation.

Mechanism of Action: Micelle Formation and Solubilization

Like other surfactants, **Triton X-301**'s utility stems from its ability to form micelles in aqueous solutions above its critical micelle concentration (CMC). These spherical aggregates possess a hydrophobic core, formed by the t-octylphenyl tails, and a hydrophilic shell, composed of the polyethylene oxide chains and terminal sulfate groups. This structure allows for the encapsulation and solubilization of hydrophobic molecules within the micellar core, effectively rendering them soluble in aqueous media. This is a fundamental principle behind its application in cell lysis and as a solubilizing agent.



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Caption: Micelle formation by **Triton X-301**.

Applications in Research and Drug Development

Triton X-301 is a versatile tool in various scientific disciplines, particularly in biological research and pharmaceutical development.

- **Cell Lysis:** A primary application of **Triton X-301** is in the disruption of cell membranes to release intracellular components for further analysis.^[1] Its ability to solubilize membrane proteins and lipids makes it an effective agent for cell lysis in protein extraction protocols.^[7]
- **Protein Solubilization:** Due to its amphipathic nature, **Triton X-301** can solubilize membrane-bound proteins, which are notoriously difficult to study in their native environment. The

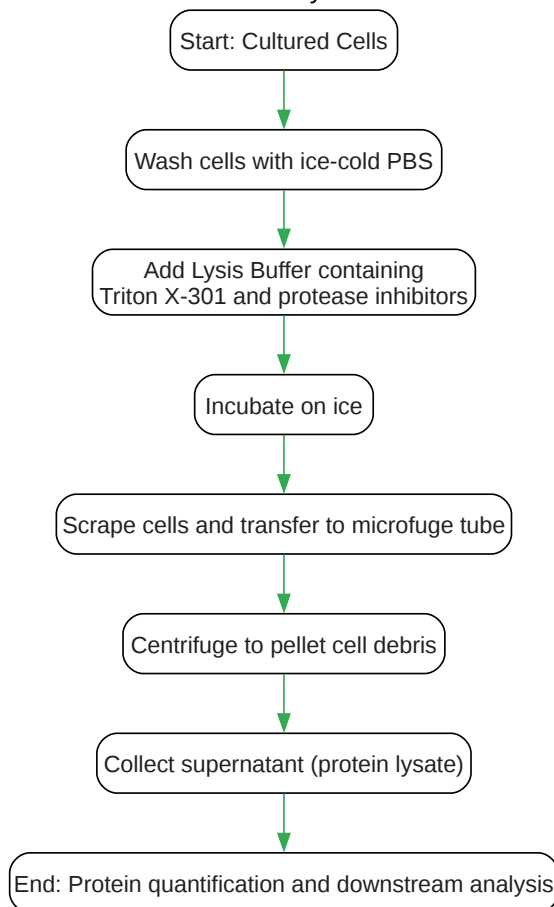
surfactant's micelles create a soluble protein-detergent complex, facilitating downstream applications such as electrophoresis and chromatography.[1]

- **Emulsion Polymerization:** In the field of polymer chemistry, **Triton X-301** can act as an effective emulsifier to stabilize emulsions required for certain chemical processes.[1]
- **Drug Formulation:** The solubilizing properties of **Triton X-301** are valuable in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]

Experimental Protocol: Cell Lysis for Protein Extraction

The following is a representative protocol for the lysis of cultured mammalian cells using an anionic surfactant like **Triton X-301** for the purpose of total protein extraction. This protocol may require optimization depending on the specific cell type and downstream application.

Experimental Workflow: Cell Lysis for Protein Extraction



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Caption: General workflow for cell lysis.

Detailed Methodology

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) **Triton X-301**, 1 mM EDTA, and protease inhibitor cocktail.
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

Procedure:

- Cell Preparation: Aspirate the culture medium from a confluent plate of cells.
- Washing: Gently wash the cells twice with ice-cold PBS to remove any residual medium.
- Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate to cover the cell monolayer.
- Incubation: Incubate the plate on ice for 5-10 minutes to allow for cell lysis.
- Cell Collection: Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

- **Supernatant Collection:** Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
- **Downstream Processing:** The protein lysate is now ready for protein concentration determination (e.g., BCA assay) and subsequent downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

Safety and Handling

As with all laboratory chemicals, **Triton X-301** should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves and safety glasses, when working with this surfactant.

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